

Technical Guide: 1-Octanesulfonyl Chloride NMR Analysis

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Compound of Interest

Compound Name: 1-Octanesulfonyl chloride

CAS No.: 7795-95-1

Cat. No.: B1293751

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Executive Summary

1-Octanesulfonyl chloride (CAS: 7795-95-1) is a critical lipophilic electrophile used in the synthesis of sulfonamides and sulfonic esters. Its reactivity, driven by the sulfonyl chloride moiety (

), renders it highly susceptible to hydrolysis, yielding 1-octanesulfonic acid and HCl.

For the analytical chemist, the

NMR spectrum in

serves as the primary validation tool. The diagnostic signal is a distinct triplet at

3.60–3.70 ppm (

-methylene). Any shift upfield from this region (typically towards 3.0–3.2 ppm) indicates hydrolysis. This guide details the spectral fingerprint, theoretical grounding, and a self-validating protocol for purity assessment.

Part 1: Structural Analysis & Theoretical Prediction

The NMR signature of **1-octanesulfonyl chloride** is dominated by the strong electron-withdrawing nature of the chlorosulfonyl group.

- Inductive Effect (

): The

group is highly electronegative, significantly deshielding adjacent nuclei. This effect is strongest at the

-position (

) and decays rapidly along the alkyl chain.

- Deshielding Magnitude:

- -Protons (

-): The combined anisotropy of the

- bonds and the electronegativity of the

- atom shift these protons downfield to

- ppm, far removed from typical alkyl signals.

- -Protons (

-): These experience a moderate deshielding, appearing as a quintet around 1.9–2.0 ppm.

- Bulk Chain (

-): These resonate in the standard "methylene envelope" (1.2–1.5 ppm).

Part 2: The NMR Fingerprint ()

The following data represents the standard spectral profile for high-purity (>97%) **1-octanesulfonyl chloride** in deuteriochloroform.

Instrument Parameters: 400 MHz, 298 K, Solvent:

(residual peak at 7.26 ppm).

Table 1: Chemical Shift Assignments

Position	Group	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
1 ()		3.66	Triplet ()	2H		Diagnostic peak; strongly deshielded.
2 ()		1.95 – 2.05	Quintet ()	2H		Deshielded by proximity to sulfur.
3		1.45 – 1.55	Multiplet	2H	-	Transition to bulk chain.
4–7		1.25 – 1.40	Multiplet	8H	-	Overlapping bulk methylene envelope.
8 ()		0.88	Triplet ()	3H		Terminal methyl; standard alkane shift.

“

Note: The triplet at 3.66 ppm is the "Truth Source." If this peak is broadened or shifted, the integrity of the reagent is compromised.

Part 3: NMR & DEPT Spectrum

Carbon NMR confirms the skeletal integrity. The

-carbon is the most informative signal.

Table 2: Chemical Shift Assignments

Carbon	Shift (, ppm)	DEPT-135 Phase	Notes
C1 ()	65.5	Down (Negative)	Diagnostic; strongly deshielded.
C2 ()	28.5	Down (Negative)	Distinct from bulk chain.
C3	24.5	Down (Negative)	
C4–C6	29.0 – 31.8	Down (Negative)	Bulk methylenes.
C7	22.6	Down (Negative)	Pre-terminal methylene.
C8 ()	14.1	Up (Positive)	Terminal methyl.

Part 4: Quality Control & Impurity Profiling (Self-Validating System)

The primary failure mode for this reagent is moisture-induced hydrolysis. This process creates 1-octanesulfonic acid, which has a distinct spectral signature.

The "Hydrolysis Index":

- Intact Reagent (

):

-CH₂ triplet at 3.66 ppm.

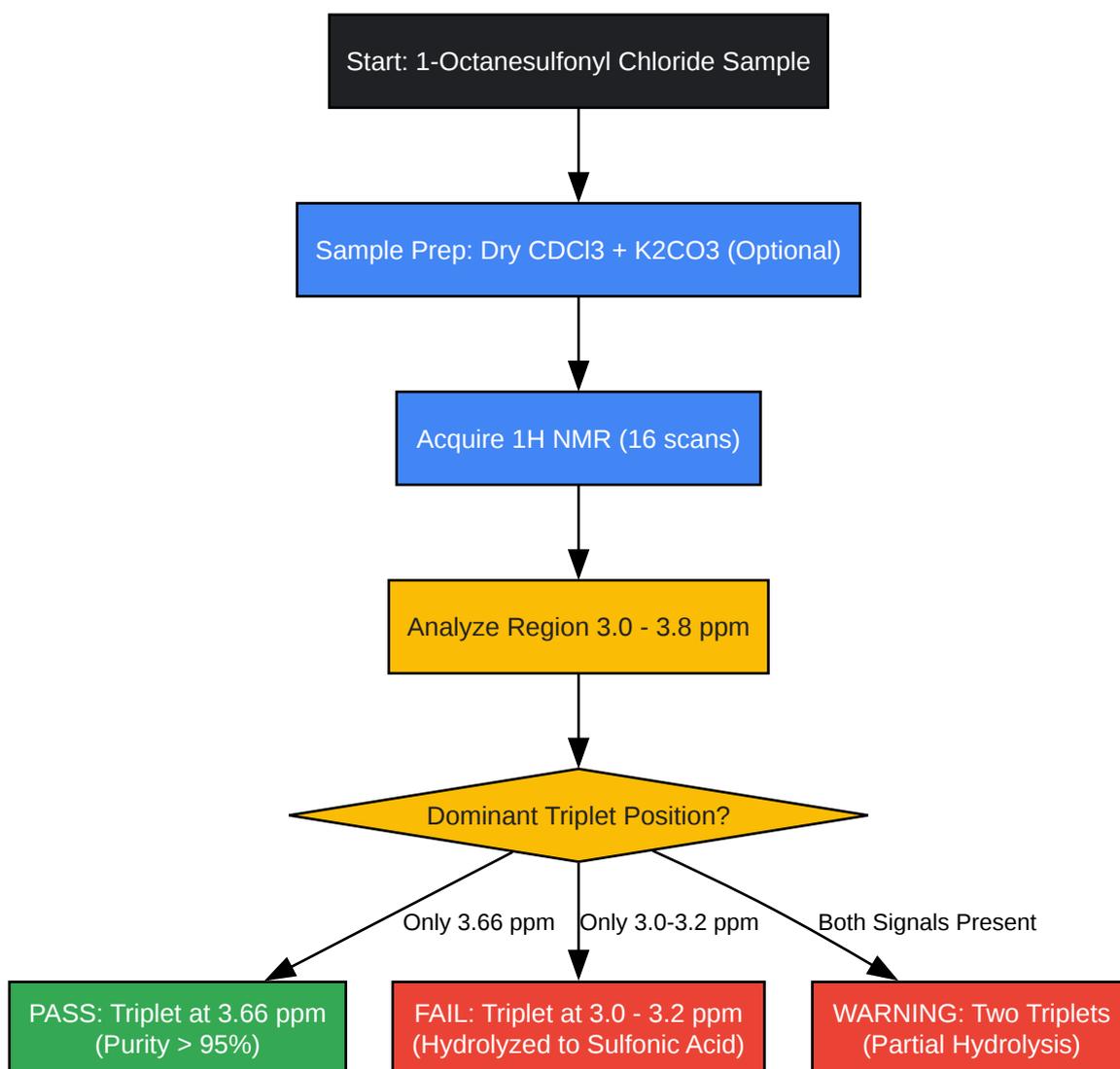
- Hydrolysis Product (

):

-CH₂ triplet shifts upfield to ~3.0–3.2 ppm.

Logic Flow for Purity Assessment

The following diagram illustrates the decision matrix for validating the reagent before use in synthesis.



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Figure 1: Decision tree for validating **1-octanesulfonyl chloride** purity via

NMR.

Part 5: Experimental Protocol (The Anhydrous Workflow)

To ensure the spectrum reflects the reagent and not in situ degradation, strict anhydrous handling is required.

Materials:

- Solvent:

(Stored over 4Å molecular sieves).

- Tubes: Oven-dried NMR tubes.

Step-by-Step Methodology:

- Blank Scan (System Check): Run a single scan of the solvent alone. Ensure no water peak is visible at 1.56 ppm. If water is present, dry the solvent before use.
- Sample Preparation:
 - Flush the NMR tube with dry
or Argon.
 - Add 20–30 mg of **1-octanesulfonyl chloride**.
 - Immediately add 0.6 mL of dry
.
 - Cap and invert once. Do not vortex vigorously (limits moisture exposure).
- Acquisition:
 - Insert sample and lock immediately.

- Run a standard proton sequence (pulse angle, relaxation delay s).
- Process with exponential multiplication (LB = 0.3 Hz).
- Integration Validation:
 - Set the terminal methyl triplet (0.88 ppm) to integral = 3.00.
 - Integrate the -methylene region (3.60–3.70 ppm).
 - Calculation: If the integral is < 1.90, check the 3.0–3.2 ppm region for the missing intensity (hydrolysis).

References

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